molecular formula C35H51N3O4S2 B1206049 2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate CAS No. 22178-11-6

2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate

Cat. No.: B1206049
CAS No.: 22178-11-6
M. Wt: 641.9 g/mol
InChI Key: MFSGYRRYJFCADI-UHFFFAOYSA-N
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Description

2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate is a long-acting antipsychotic medication used primarily for the treatment of chronic, non-agitated schizophrenia. It is a derivative of pipotiazine, a phenothiazine compound, and is known for its prolonged duration of action when administered intramuscularly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pipotiazine undecylenic ester involves the esterification of pipotiazine with undecylenic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through various chromatographic techniques to obtain the final product .

Industrial Production Methods

Industrial production of pipotiazine undecylenic ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of pipotiazine, which may have different pharmacological properties .

Scientific Research Applications

2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate has several scientific research applications:

Mechanism of Action

2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate acts as an antagonist on various postsynaptic receptors, including dopaminergic (D1, D2, D3, and D4), serotonergic (5-HT1 and 5-HT2), histaminergic (H1), alpha1/alpha2-adrenergic, and muscarinic (M1/M2) receptors. By blocking these receptors, it reduces dopamine activity in the limbic system and normalizes dopamine activity in the cortical regions. This helps alleviate symptoms of schizophrenia, such as hallucinations and delusions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate is unique due to its specific esterification with undecylenic acid, which provides a distinct pharmacokinetic profile. This results in a prolonged duration of action, making it suitable for patients who require long-term maintenance therapy .

Properties

CAS No.

22178-11-6

Molecular Formula

C35H51N3O4S2

Molecular Weight

641.9 g/mol

IUPAC Name

2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl undec-10-enoate

InChI

InChI=1S/C35H51N3O4S2/c1-4-5-6-7-8-9-10-11-17-35(39)42-27-22-29-20-25-37(26-21-29)23-14-24-38-31-15-12-13-16-33(31)43-34-19-18-30(28-32(34)38)44(40,41)36(2)3/h4,12-13,15-16,18-19,28-29H,1,5-11,14,17,20-27H2,2-3H3

InChI Key

MFSGYRRYJFCADI-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCOC(=O)CCCCCCCCC=C

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCOC(=O)CCCCCCCCC=C

Key on ui other cas no.

22178-11-6

Synonyms

pipothiazine undecylenate
pipotiazine undecylenate

Origin of Product

United States

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